N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that contains multiple functional groups, including trifluoromethyl, hydroxyl, phenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the trifluoromethyl group:
Phenylation: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Sulfonamide formation: The sulfonamide group can be formed by reacting the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Polymer Synthesis: Use in the synthesis of specialty polymers.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl groups could enhance binding affinity through hydrophobic interactions, while the sulfonamide group could participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of multiple trifluoromethyl groups in N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide makes it unique, as these groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The trifluoromethoxy group, in particular, can enhance lipophilicity and metabolic stability, making the compound potentially more effective in biological applications.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)14(24,11-4-2-1-3-5-11)10-23-28(25,26)13-8-6-12(7-9-13)27-16(20,21)22/h1-9,23-24H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMKPYJLBKRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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